molecular formula C26H22O2 B5607379 2,5-di-2-naphthyl-3-hexyne-2,5-diol

2,5-di-2-naphthyl-3-hexyne-2,5-diol

Cat. No.: B5607379
M. Wt: 366.4 g/mol
InChI Key: PXWFDWYURHEITI-UHFFFAOYSA-N
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Description

2,5-Di-2-naphthyl-3-hexyne-2,5-diol is a diol derivative featuring two 2-naphthyl groups attached to a central alkyne-diol backbone. These aromatic groups likely influence its solubility, reactivity, and applications in catalysis or organic synthesis. For instance, naphthyl groups enhance π-π stacking interactions, which may affect aggregation behavior or binding in supramolecular systems .

Properties

IUPAC Name

2,5-dinaphthalen-2-ylhex-3-yne-2,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O2/c1-25(27,23-13-11-19-7-3-5-9-21(19)17-23)15-16-26(2,28)24-14-12-20-8-4-6-10-22(20)18-24/h3-14,17-18,27-28H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWFDWYURHEITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(C)(C1=CC2=CC=CC=C2C=C1)O)(C3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Dimethyl-3-hexyne-2,5-diol

Structural Differences :

  • Substituents : The dimethyl variant (C8H14O2) has methyl groups at positions 2 and 5, whereas the target compound substitutes these with larger 2-naphthyl groups.
  • Molecular Weight : The dimethyl analog has a molecular weight of 142.1956 g/mol , while the di-naphthyl variant would exceed 300 g/mol due to the aromatic substituents.

Physicochemical Properties :

  • Solubility: The dimethyl compound forms stable complexes with anhydrous potassium hydroxide in inert solvents, enhancing its solubility in catalytic systems . In contrast, the di-naphthyl derivative’s bulkier structure likely reduces solubility in non-polar solvents like hexane.
  • Hydrogenation Behavior : The dimethyl analog forms a 1:1 mole complex with KOH, which influences its hydrogenation reactivity. The di-naphthyl variant’s steric hindrance may impede similar interactions, altering catalytic pathways .
Other Acetylenic Diols
  • Tetramethyl-2-butynediol : This compound (C8H14O2) shares a similar alkyne-diol backbone but lacks aromaticity. Its applications include use as a surfactant and polymerization regulator, whereas the di-naphthyl variant may find niche roles in asymmetric catalysis due to chiral naphthyl centers .

Data Table: Key Properties of Compared Compounds

Property 2,5-Di-2-naphthyl-3-hexyne-2,5-diol 2,5-Dimethyl-3-hexyne-2,5-diol Tetramethyl-2-butynediol
Molecular Formula C26H22O2 (estimated) C8H14O2 C8H14O2
Molecular Weight (g/mol) ~314.45 (estimated) 142.1956 142.1956
Solubility in Hexane Low (predicted) High (with KOH complexation) Moderate
Catalytic Applications Potential asymmetric catalysis Hydrogenation intermediates Surfactant formulations
Aromatic Substituents 2-Naphthyl groups Methyl groups None

Research Findings and Limitations

  • In contrast, the dimethyl analog is commercially available (CAS 142-30-3) .
  • Reactivity Differences : The dimethyl variant’s hydrogenation behavior is well-documented, but the di-naphthyl derivative’s bulky structure may favor alternative reaction pathways, such as selective oxidation or cycloadditions.
  • Biological Relevance: No toxicity or bioactivity data exists for the di-naphthyl compound, unlike procymidone or vinclozolin, which are regulated agrochemicals .

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